molecular formula C4H3ClN2 B092835 4-Chloropyridazine CAS No. 17180-92-6

4-Chloropyridazine

Cat. No. B092835
CAS RN: 17180-92-6
M. Wt: 114.53 g/mol
InChI Key: VQRJGGJXFXWQRJ-UHFFFAOYSA-N
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Description

4-Chloropyridazine is a chemical compound that belongs to the class of heterocyclic compounds known as pyridazines. These compounds have shown significant pharmaceutical importance due to their diverse biological activities. Pyridazine derivatives are utilized in various fields, including medicinal chemistry and agriculture, where they serve roles such as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions with specific reagents and conditions to achieve the desired compound. For instance, one study reports the synthesis of a pyridazine derivative by treating an acetic acid compound with hydrazinylpyridazine in dry dichloromethane, followed by the addition of lutidine and a coupling reagent in cold conditions. Subsequent heating with chloroamine T in the presence of ethanol yields the final product . Another study describes the synthesis of monomers containing pyridazine units, which are then reacted with diamine-containing thioether and sulfone units to prepare polyamides with high contents of thioether groups .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using X-ray diffraction (XRD) techniques. These compounds can crystallize in various space groups, with precise molecular parameters obtained from intensity data collected at low temperatures. For example, a pyridazine derivative was found to crystallize in the space group P21/c, assuming a planar conformation in the crystal . Another compound crystallized in the same space group, with its structure featuring intermolecular hydrogen bonds and scarce halogen interactions .

Chemical Reactions Analysis

Pyridazine derivatives can participate in various chemical reactions, forming different types of intermolecular interactions. These interactions include hydrogen bonds and halogen bonds, which can significantly influence the properties and reactivity of the compounds. For example, in one structure, C-H...N hydrogen bonds and C-Cl...cg interactions were observed, contributing to the stability of the crystal structure .

Physical and Chemical Properties Analysis

Pyridazine derivatives exhibit a range of physical and chemical properties that make them valuable in different applications. They can have good optical properties, such as high optical transmittance and low birefringence, which are desirable in materials science . Additionally, these compounds can have good thermal properties and improved solubility in polar aprotic solvents. They can also form tough films with significant tensile strength and storage modulus, indicating their potential for use in high-performance materials . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through density functional theory calculations, providing insights into their chemical behavior .

Scientific Research Applications

  • 4-Chloropyridazine derivatives demonstrate potential antibacterial activity. A study involving the synthesis and reactions of novel indolylpyridazinone derivatives, including chloropyridazine derivatives, indicated antimicrobial properties in some of the new compounds (Abubshait, 2007).

  • Analgesic and anti-inflammatory applications have been identified in pyridazine derivatives. Research involving the synthesis of 2/3-substituted-6(4-methylphenyl)-4,5-dihydropyridazin3(2H)-ones, and pyridazine substituted triazine, found significant analgesic and anti-inflammatory activities in experimental animals, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

  • Chloropyridazine derivatives have been used in the preparation of new heterocyclic compounds with expected biological activity. One study synthesized various derivatives from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrin, yielding chloropyridazine derivatives that showed antimicrobial and antifungal activities (Sayed et al., 2003).

  • In cancer research, 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines. Some compounds demonstrated potent cytotoxic activity, representing potential promising leads in cancer treatment (Mamta et al., 2019).

  • Pyridazine derivatives, including chloropyridazine, have been investigated for their potential as corrosion inhibitors in mild steel, showing effectiveness in preventing electrochemical dissolution in acidic environments (Mashuga et al., 2017).

  • Herbicidal activities have been observed in 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Some of these compounds exhibited significant herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides (Xu et al., 2008).

Safety And Hazards

The safety data sheet for 4-Chloropyridazine hydrochloride indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions in the field of 4-Chloropyridazine research involve the design of hybrid compounds for novel biological activity . For instance, a novel series of 4-chloropyridazinoxyphenyl conjugates were designed as potential anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

properties

IUPAC Name

4-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJGGJXFXWQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601424
Record name 4-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridazine

CAS RN

17180-92-6
Record name 4-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
M Ogata - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… Reaction of 3-methyl—4—nitropyridazine 1—oxide (X11) and 4—nitro—S—methylpyridazine 1—oxide (XIV) with acetyl chloride gave only 3—methy1—4—chloropyridazine lsoxide (XIII…
Number of citations: 12 www.jstage.jst.go.jp
TL Chan, J Miller - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… This was converted into 4-chloropyridazine, by a procedure analogous to that of Overberger et a1.8 for 2-chloropyrimidine. The final product recrystallized from light petroleum has mp …
Number of citations: 20 www.publish.csiro.au
S Sako, T Itai - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… 4-Ethoxypyridazine 1—Oxide—-A mixture of 4—chloropyridazine l—oxide and EtOH solution of excess EtONa was allowed to stand at room temperature. After adding a small amount of …
Number of citations: 7 www.jstage.jst.go.jp
T Itai, S Kamiya - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… (XVI) and 5-azidopyridazine 1–oxide (XXI) were synthesized from corresponding hydrazino compounds (XIV, XX) with nitrous acid, and XVII was also derived from 4-chloropyridazine 1–…
Number of citations: 28 www.jstage.jst.go.jp
H IGETA, T TSUCHIYA, M NAKAJIMA… - Chemical and …, 1969 - jstage.jst.go.jp
… acid afforded 3—methoxy-4—chloropyridazine 1—Oxide … —5—methyI—4-chloropyridazine 1—oxide. Hydrolysis of … of 3—methoxy-5-methyl—4—chloropyridazine l—oxide (XXX) with …
Number of citations: 9 www.jstage.jst.go.jp
K KAJI, M KUZUYA - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… with the concurrent formation of a pair of the isomeric dipyridazo[4,5—b: 4’,5’-e]-1,4—dithiin derivatives in the reactions as described above, heating 3-methylthio-4— chloropyridazine—…
Number of citations: 4 www.jstage.jst.go.jp
井下田浩, 土屋隆, 中島むつみ, 関屋明子… - Chemical and …, 1969 - jlc.jst.go.jp
… (XIII), mp 120, which was then hydrolysed with aqueous sodium hydroxide to 3-hydroxy4-chloropyridazine 1-oxide (XI), mp 212–213, identical with the compound obtained by heating X …
Number of citations: 2 jlc.jst.go.jp
T Luo, X Ou, Z Luo - Chinese Journal of Organic Chemistry, 1999 - sioc-journal.cn
2-tert-Butyl-5-[(N-alkyl or N, N-dialkyl acetamide) epoxy]-4-chloropyridazine-3 (2H)-one (1a-1l) were synthesized from the corresponding N-alkyl or N, N-dialkyl-2-chloroacetamide (4a-4l…
Number of citations: 1 sioc-journal.cn
DE Klinge, HC van der Plas… - Recueil des Travaux …, 1974 - Wiley Online Library
… that the 4-amino-3-bromopyridazine (2) is not quite pure, but contains according to the mass spectrum about 10% of an amino-chloropyridazine, probably 3-amino4-chloropyridazine. …
Number of citations: 2 onlinelibrary.wiley.com
T Itai, S Natsume - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… ]I was also convertible to 4—chloropyridazine N-oxide (V111), mp 119~121, in a very good yield by treatment with acetyl chloride at 35 for 3 hours, accompanied by the formation of …
Number of citations: 30 www.jstage.jst.go.jp

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